trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride
Overview
Description
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride: is a chemical compound with the molecular formula C9H8Cl2O2. It is also known by other names such as trans-3,6-Endomethylene-1,2,3,6-tetrahydrophthaloyl chloride and 5-Norbornene-2,3-dicarbonyl chloride . This compound is characterized by its bicyclic structure, which includes a norbornene framework with two carbonyl chloride groups attached at the 2 and 3 positions.
Preparation Methods
The synthesis of trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride typically involves the Diels-Alder reaction. One common method involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct, which is then converted to the corresponding diacid. The diacid is subsequently chlorinated to yield the desired dichloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, leading to the substitution of the chlorine atoms with other functional groups.
Reduction Reactions: Reduction of the carbonyl groups can yield the corresponding alcohols.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other bicyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar compounds to trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride include:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound has a similar bicyclic structure but with an anhydride functional group instead of carbonyl chlorides.
trans-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: This compound features carboxylic acid groups instead of carbonyl chlorides.
The uniqueness of this compound lies in its reactivity and versatility in chemical synthesis, making it a valuable intermediate in various applications.
Properties
IUPAC Name |
(2R,3R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8(12)6-4-1-2-5(3-4)7(6)9(11)13/h1-2,4-7H,3H2/t4?,5?,6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANQIAARVSWKKG-TVVDDFTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@H]([C@@H]2C(=O)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4582-21-2 | |
Record name | (2-endo,3-exo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.698 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.